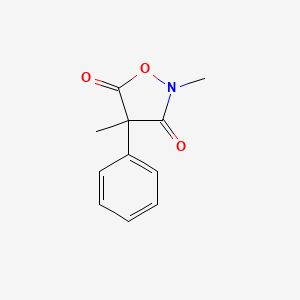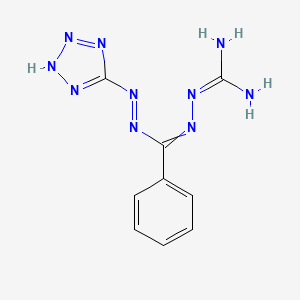
N'-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring and a benzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The benzenecarboximidamide moiety can be synthesized separately and then coupled with the tetrazole ring under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity or properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It might be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide: can be compared with other compounds that feature tetrazole rings or benzenecarboximidamide moieties.
Tetrazole derivatives: These compounds are known for their stability and potential biological activity.
Benzenecarboximidamide derivatives:
Uniqueness
The uniqueness of N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide lies in its combination of functional groups, which may confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
109942-77-0 |
|---|---|
Fórmula molecular |
C9H10N10 |
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
N'-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide |
InChI |
InChI=1S/C9H10N10/c10-8(11)14-12-7(6-4-2-1-3-5-6)13-15-9-16-18-19-17-9/h1-5H,(H4,10,11,14)(H,16,17,18,19) |
Clave InChI |
AWXNOLDXYTWLEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=C(N)N)N=NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
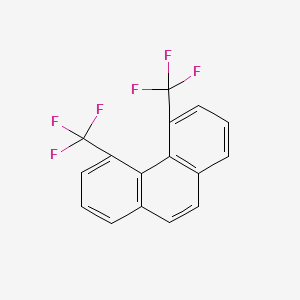
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
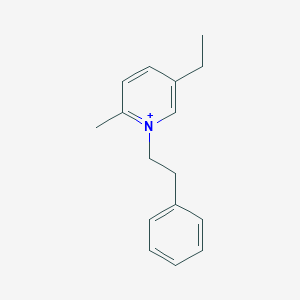

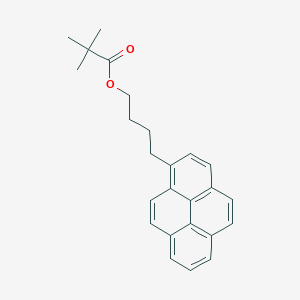
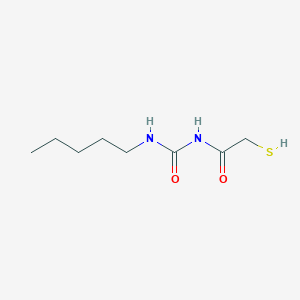

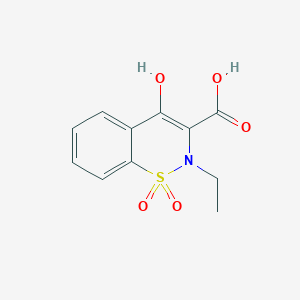

![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
